

Technical Guide: Physicochemical Properties of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid

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Compound of Interest

Compound Name: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound **3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid**. Due to the limited availability of experimental data for this specific molecule, this guide also includes detailed, generalized experimental protocols for the determination of key physicochemical parameters.

Core Physical Properties

The fundamental physical characteristics of **3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid** are summarized below.

Property	Value	Source
CAS Number	109089-77-2	Vendor Data
Molecular Formula	C ₁₇ H ₁₈ O ₃	Calculated
Molecular Weight	270.32 g/mol	Vendor Data
Physical State	Solid	Vendor Data
Melting Point	138 °C	Vendor Data
Boiling Point	413.8 ± 33.0 °C (Predicted)	[1]
pKa	~4.5 (Predicted)	
Solubility		
Water	Sparingly soluble (Predicted)	
Methanol	Soluble (Predicted)	
Dichloromethane	Soluble (Predicted)	
Acetone	Soluble (Predicted)	

Note on Predicted Values: The boiling point is a predicted value for a closely related compound, 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol[1]. The pKa is an estimation based on the typical pKa of phenylpropanoic acids. Solubility is predicted based on the general solubility of organic acids with significant aromatic character.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the primary physical properties of a solid organic compound such as **3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid**.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology: Capillary Melting Point Method

- **Sample Preparation:** A small amount of the dry, crystalline **3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid** is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the sample into the sealed end.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.
- **Heating and Observation:** The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Methodology: Shake-Flask Method

- **Sample Preparation:** A known excess amount of **3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid** is added to a sealed flask containing a known volume of the solvent to be tested (e.g., water, methanol, dichloromethane).
- **Equilibration:** The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
- **Analysis:** The saturated solution is filtered to remove undissolved solid. The concentration of the compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Methodology: Potentiometric Titration

- **Sample Preparation:** A precisely weighed amount of **3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid** is dissolved in a suitable solvent mixture (e.g., water/methanol).
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
- **Data Analysis:** A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

Objective: To obtain spectral data for structural elucidation and confirmation.

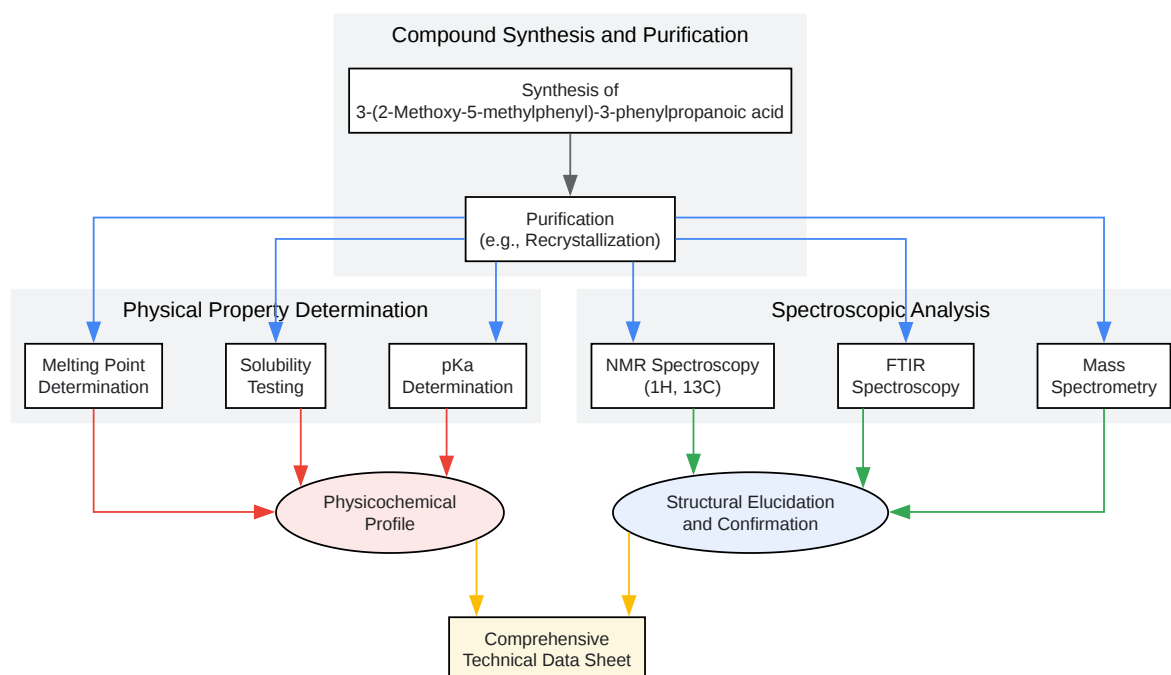
Methodology:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C):**
 - **Sample Preparation:** A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$).
 - **Data Acquisition:** The sample is placed in an NMR spectrometer, and the ^1H and ^{13}C NMR spectra are acquired.
 - **Data Interpretation:** The chemical shifts, integration, and coupling patterns of the signals are analyzed to elucidate the molecular structure.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:**
 - **Sample Preparation:** A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a volatile solvent. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
 - **Data Acquisition:** The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.
 - **Data Interpretation:** The absorption bands are correlated to specific functional groups present in the molecule.

- Mass Spectrometry (MS):
 - Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
 - Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
 - Data Interpretation: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides information about the structure of the molecule.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a solid organic compound.



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Caption: Workflow for the characterization of a solid organic compound.

Biological Activity

Currently, there is no specific information in the public domain regarding the biological activity or signaling pathways associated with **3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid**. However, related methoxylated phenylpropanoic acids have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[2][3][4]. Further research would be required to determine if **3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid** shares any of these activities. A related compound, 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol, is a known muscarinic receptor antagonist

used in the treatment of urinary incontinence, and **3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid** is a synthetic precursor to it[1].

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